molecular formula C19H14ClN3O2 B3848292 N-(3-CHLOROPHENYL)-1-{N'-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE

N-(3-CHLOROPHENYL)-1-{N'-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE

Cat. No.: B3848292
M. Wt: 351.8 g/mol
InChI Key: LKHMOSCRLWTBCC-CIAFOILYSA-N
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Description

N-(3-CHLOROPHENYL)-1-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a naphthylmethylidene group, and a hydrazinecarbonyl formamide moiety. Its molecular formula is C18H13ClN2O, and it has a molecular weight of approximately 308.76 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-1-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the condensation of 3-chlorophenylhydrazine with naphthaldehyde under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-1-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-CHLOROPHENYL)-1-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-1-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(3-chlorophenyl)-: Similar structure but lacks the naphthylmethylidene group.

    Formamide, N-(3-chlorophenyl)-: Similar structure but lacks the hydrazinecarbonyl moiety.

Uniqueness

N-(3-CHLOROPHENYL)-1-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

N-(3-chlorophenyl)-N'-[(E)-naphthalen-1-ylmethylideneamino]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2/c20-15-8-4-9-16(11-15)22-18(24)19(25)23-21-12-14-7-3-6-13-5-1-2-10-17(13)14/h1-12H,(H,22,24)(H,23,25)/b21-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHMOSCRLWTBCC-CIAFOILYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-CHLOROPHENYL)-1-{N'-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE
Reactant of Route 2
N-(3-CHLOROPHENYL)-1-{N'-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE
Reactant of Route 3
N-(3-CHLOROPHENYL)-1-{N'-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE
Reactant of Route 4
N-(3-CHLOROPHENYL)-1-{N'-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE
Reactant of Route 5
N-(3-CHLOROPHENYL)-1-{N'-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE
Reactant of Route 6
N-(3-CHLOROPHENYL)-1-{N'-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE

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